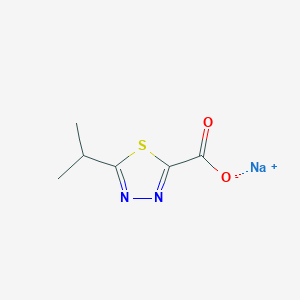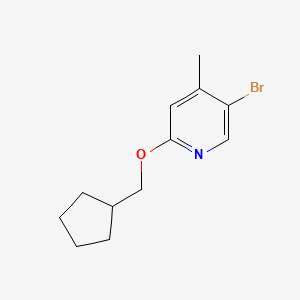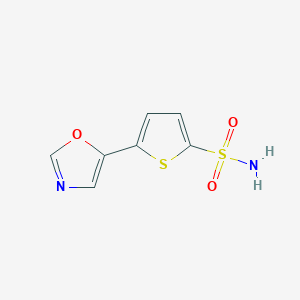
2,4-Difluoro-5-metoxifenol
Descripción general
Descripción
It is a derivative of anisole, a naturally occurring compound found in many plants and essential oils. The presence of fluorine atoms in its structure enhances its chemical properties, making it a valuable compound for research and industrial purposes.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki–Miyaura coupling.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is employed in the separation of boron isotopes, which has applications in the nuclear and military industries.
Métodos De Preparación
The synthesis of 2,4-Difluoro-5-methoxyphenol can be achieved through several methods. One common approach involves the fluorination of anisole derivatives. For instance, the use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) has been reported to be effective for the conversion of alcohols to alkyl fluorides . Another method involves the use of organotrifluoroborate salts in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods may involve large-scale chemical exchange reactions and distillation processes .
Análisis De Reacciones Químicas
2,4-Difluoro-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.
Mecanismo De Acción
The mechanism by which 2,4-Difluoro-5-methoxyphenol exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules .
Comparación Con Compuestos Similares
2,4-Difluoro-5-methoxyphenol can be compared with other similar compounds, such as:
2,4-Difluoro anisole: This compound is also used in boron isotope separation and has similar properties but lacks the hydroxyl group present in 2,4-Difluoro-5-methoxyphenol.
2,4-Difluoro-6-hydroxyanisole: Another similar compound with a different position of the hydroxyl group, which can affect its reactivity and applications.
The uniqueness of 2,4-Difluoro-5-methoxyphenol lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
IUPAC Name |
2,4-difluoro-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBBOHLRTWLMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)







![tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B1408293.png)

![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1408296.png)
![5-(tert-Butoxycarbonyl)-2-iodo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1408297.png)

